4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Description
4-(4-Bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a phenoxy substituent at the 4-position of the pyridine ring. The phenoxy group is further substituted with a bromine atom at the para position and a methyl group at the ortho position.
Properties
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAJNLPLEZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring, a pyridine moiety, and a carboxamide functional group. These structural elements contribute to its chemical reactivity and biological interactions.
The biological activity of 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in various cellular processes such as proliferation, apoptosis, and differentiation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing physiological responses.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the pyridine series. For instance, compounds similar to 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide have demonstrated significant activity against antibiotic-resistant strains of bacteria, such as ESBL-producing E. coli.
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 20 | 30 |
| 4c | 15 ± 2 | 15 | 25 |
These results indicate that modifications in the molecular structure can enhance antibacterial efficacy against resistant strains .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant changes in their activity, which is crucial for developing therapeutic agents targeting diseases linked to enzyme dysfunction.
Case Studies
- In Vitro Studies : A study evaluated the inhibitory effects of various derivatives on bacterial enzymes. The results showed that certain structural modifications led to enhanced binding affinity and inhibitory potency against β-lactamase enzymes, which are critical in antibiotic resistance mechanisms .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target enzymes. These studies revealed key residues involved in stabilizing the enzyme-inhibitor complex, suggesting avenues for optimizing bioactivity through structural modifications .
Comparison with Similar Compounds
Regorafenib (4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide)
Structural Differences :
- Phenoxy Substituent: Regorafenib features a urea-linked 3-fluoro-4-aminophenoxy group connected to a 4-chloro-3-(trifluoromethyl)phenyl moiety, whereas the target compound lacks the urea bridge and fluorine atom, substituting instead with bromine and methyl groups .
- In contrast, the bromine and methyl groups in the target compound may prioritize hydrophobic interactions .
Functional Implications :
- Kinase Inhibition : Regorafenib inhibits angiogenic kinases (VEGFR-1/2/3, PDGFRβ) and oncogenic kinases (RET, KIT) due to its urea linkage and fluorine atom. The absence of these features in the target compound suggests divergent kinase selectivity .
- Solubility and Bioavailability : Regorafenib’s fluorine atom and urea group may improve solubility compared to the bromine-containing target compound, which likely exhibits lower aqueous solubility due to its hydrophobic substituents .
4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide
Structural Differences :
- Phenoxy Group: The amino substituent at the para position replaces the bromine and methyl groups, increasing hydrophilicity .
Functional Implications :
- Applications: Used as a pharmaceutical intermediate and agrochemical precursor. The amino group enables reactivity in further synthetic modifications, contrasting with the bromine’s role in cross-coupling reactions .
- Physicochemical Properties : Higher aqueous solubility compared to the brominated target compound due to reduced hydrophobicity .
4-(4-Amino-3-fluorophenoxy)-N-Methylpyridine-2-carboxamide
Structural Differences :
- Substituents: Combines a fluorine atom at the meta position and an amino group at the para position of the phenoxy ring, differing from the bromine and methyl in the target compound .
Functional Implications :
- Electronic Effects: Fluorine’s electronegativity may enhance binding to biological targets, while the amino group facilitates hydrogen bonding. The bromine in the target compound may instead contribute to steric bulk and lipophilicity .
N-(4-Bromophenyl)-2-Chloropyridine-4-carboxamide
Structural Differences :
- Pyridine Substitution: Chlorine at the 2-position of pyridine and a bromophenyl carboxamide group, contrasting with the phenoxy and methyl substitutions in the target compound .
Functional Implications :
- Reactivity: The bromophenyl group may participate in Suzuki-Miyaura couplings, similar to the bromine in the target compound, but the absence of a phenoxy linkage alters conformational flexibility .
Key Research Findings and Trends
Role of Halogen Substituents : Bromine in the target compound may enhance stability and enable cross-coupling reactions, whereas fluorine in analogs like Regorafenib improves target binding and metabolic resistance .
Impact of Urea Linkages : Regorafenib’s urea bridge is critical for kinase inhibition, a feature absent in the target compound, suggesting divergent mechanisms of action .
Hydrophobicity vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
